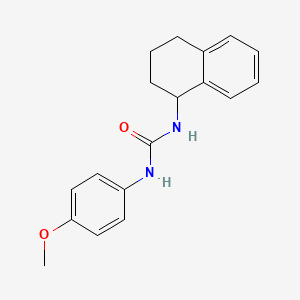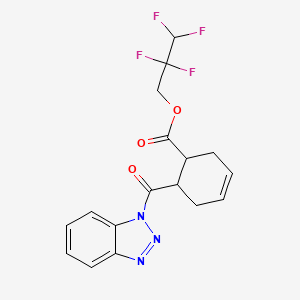
5-Methyl-1,4-dioxane-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,4-dioxane-2,3-dione is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. It is a crystalline, colorless solid that is sparingly soluble in water. This compound is known for its high reactivity and is used in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The original synthesis of 5-Methyl-1,4-dioxane-2,3-dione involves a condensation reaction between acetone and malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid, or the reaction of carbon suboxide with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
5-Methyl-1,4-dioxane-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
科学的研究の応用
5-Methyl-1,4-dioxane-2,3-dione has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 5-Methyl-1,4-dioxane-2,3-dione involves its high reactivity due to the presence of the dioxane ring and the carbonyl groups. The compound can easily lose a hydrogen ion from the methylene group, creating a resonance-stabilized anion. This reactivity allows it to participate in various chemical reactions, including nucleophilic addition and substitution .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Similar in structure but with different reactivity and applications.
5-Methyl-5-propargyloxycarbonyl-1,3-dioxane-2-one: An alkyne-functionalized cyclic carbonate with unique polymerization properties.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Known for its use in different synthetic applications.
Uniqueness
5-Methyl-1,4-dioxane-2,3-dione is unique due to its high reactivity and versatility in various chemical reactions. Its ability to form resonance-stabilized anions makes it a valuable reagent in organic synthesis and industrial applications .
特性
CAS番号 |
89093-66-3 |
|---|---|
分子式 |
C5H6O4 |
分子量 |
130.10 g/mol |
IUPAC名 |
5-methyl-1,4-dioxane-2,3-dione |
InChI |
InChI=1S/C5H6O4/c1-3-2-8-4(6)5(7)9-3/h3H,2H2,1H3 |
InChIキー |
GVBOBOKIWHDTAH-UHFFFAOYSA-N |
正規SMILES |
CC1COC(=O)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)





![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)





